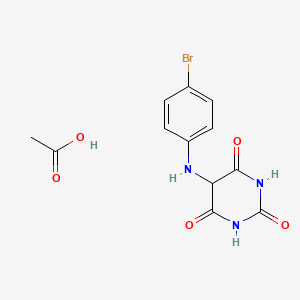
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a combination of acetic acid and a diazinane ring substituted with a bromoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with a diazinane derivative in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as PPh3 can enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted diazinane derivatives.
Scientific Research Applications
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromoanilino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The diazinane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-5-(4-bromoanilino)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
- 5-(4-bromoanilino)-3-methyl-5-oxopentanoic acid
Uniqueness
Acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and the presence of both acetic acid and diazinane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6972-21-0 |
|---|---|
Molecular Formula |
C12H12BrN3O5 |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
acetic acid;5-(4-bromoanilino)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H8BrN3O3.C2H4O2/c11-5-1-3-6(4-2-5)12-7-8(15)13-10(17)14-9(7)16;1-2(3)4/h1-4,7,12H,(H2,13,14,15,16,17);1H3,(H,3,4) |
InChI Key |
GGSPMLYRJFADIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1NC2C(=O)NC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


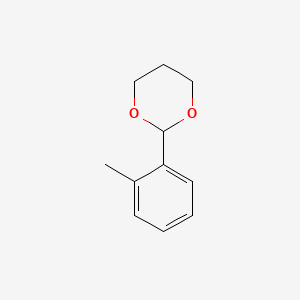
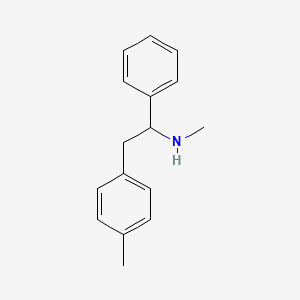
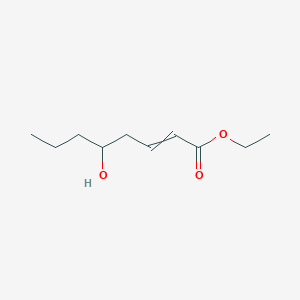
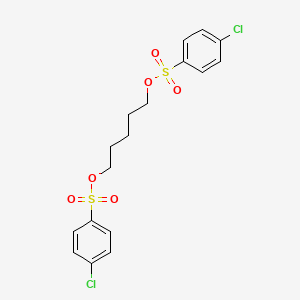
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
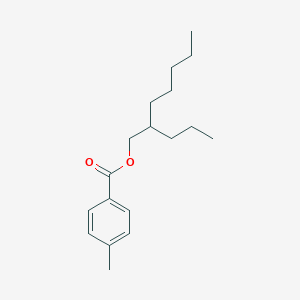
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
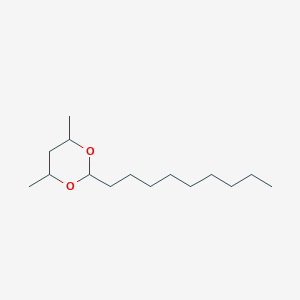
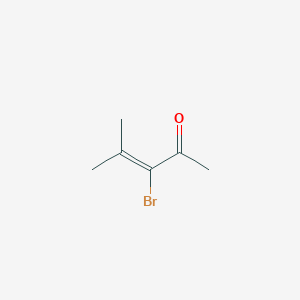
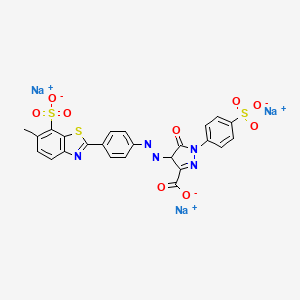
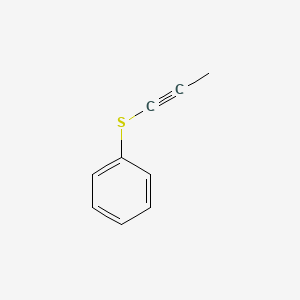
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

